1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with a carbonitrile group at the seventh position. Its molecular formula is C8H6N2, indicating the presence of two nitrogen atoms in the structure. This compound is part of a broader class of pyrrolopyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile can be synthesized through various chemical methods. It is classified as a nitrogen-containing heterocyclic compound, specifically a pyrrolopyridine derivative. The compound's unique structural features contribute to its reactivity and potential biological properties, making it a subject of interest in organic synthesis and pharmaceutical research.
The synthesis of 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile typically involves multi-step synthetic routes. One common method includes:
Specific reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the synthesized compound.
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile participates in several chemical reactions:
These reactions typically require organic solvents such as dichloromethane or ethanol and may be conducted under reflux conditions to enhance reaction rates.
The mechanism of action for 1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile involves its interaction with specific molecular targets:
Relevant physicochemical properties have been evaluated using software tools that predict drug-like characteristics based on Lipinski's Rule of Five, indicating potential suitability for pharmaceutical applications .
1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile has several scientific uses:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents and materials with advanced functionalities.
1H-Pyrrolo[3,2-c]pyridine-7-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety at the [3,2-c] positions. Its systematic name follows IUPAC conventions, specifying the fusion orientation (ortho-fusion between pyrrole's C3–C4 bond and pyridine's C2–C3 bond) and the nitrile (–CN) functional group at position 7. The molecular formula for the core scaffold is C₉H₅N₃. Substituents generate derivatives like 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile (C₂₀H₂₃N₅) [1] [2]. Key structural attributes include:
Table 1: Structural Isomers of Pyrrolopyridine
Isomer Name | Nitrogen Positions | Key Distinguishing Feature |
---|---|---|
Pyrrolo[3,2-c]pyridine | 1 (pyrrole), 4 (pyridine) | Fusion at [3,2-c]; nitrile at C7 discussed |
Pyrrolo[3,4-c]pyridine | 2 (pyrrole), 4 (pyridine) | Reviewed for antidiabetic activity [5] |
Pyrrolo[2,3-b]pyridine | 1 (pyrrole), 2 (pyridine) | Camptothecin scaffold |
Pyrrolopyridines emerged as synthetic targets in the mid-20th century due to their structural similarity to bioactive indoles and purines. Early synthetic routes faced challenges in regioselective functionalization, particularly for the [3,2-c] isomer. Key milestones include:
This scaffold’s versatility stems from its balanced π-electron system and hydrogen-bonding capabilities:
Table 2: Key Medicinal Chemistry Applications of Pyrrolopyridine Derivatives
Therapeutic Area | Derivative Example | Biological Target | Activity Reported |
---|---|---|---|
Oncology | 6-(4-Methyl-1-piperazinyl) derivatives | FMS kinase | Anticancer, antiarthritic [5] |
Metabolic Disease | Pyrrolo[3,4-c]pyridine-1,3-diones | GPR119 receptor | Antidiabetic [5] |
Antiviral | Mappicine alkaloid analogs | Topoisomerase I | HIV-1 inhibition [5] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0